molecular formula C20H18ClN3O3S B3014508 N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-47-2

N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3014508
CAS No.: 946326-47-2
M. Wt: 415.89
InChI Key: DIUFSPUGTFCKMG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at position 1 and a sulfanyl acetamide moiety at position 2. This compound’s structural complexity arises from the fused bicyclic system (cyclopenta[d]pyrimidinone) and the thioether linkage, which may influence its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-4-1-5-14(10-13)22-18(25)12-28-19-16-7-2-8-17(16)24(20(26)23-19)11-15-6-3-9-27-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUFSPUGTFCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the chlorophenyl group and the acetamide moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

The compound N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Key Structural Features

  • Chlorophenyl Group : Contributes to lipophilicity and biological activity.
  • Furan Moiety : Known for its reactivity and ability to participate in various chemical transformations.
  • Cyclopentapyrimidine Core : Provides structural rigidity and potential for hydrogen bonding.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the furan and cyclopentapyrimidine units may enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of pyrimidines are known for their role as kinase inhibitors, which are crucial in cancer therapy .

Antimicrobial Properties

Research has shown that compounds containing furan rings often display antimicrobial activity. The proposed mechanism involves the disruption of bacterial cell membranes or interference with metabolic pathways. This suggests that this compound could be explored further as a potential antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that certain heterocyclic compounds can exhibit neuroprotective effects. The structural characteristics of this compound may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Pesticidal Activity

The sulfanyl group in the compound may enhance its efficacy as a pesticide or herbicide. Compounds with similar functionalities have been developed for agricultural use, targeting specific pests while minimizing harm to beneficial organisms. The unique structure may allow for selective toxicity against pests .

Plant Growth Regulation

Research indicates that certain compounds can act as plant growth regulators. The application of this compound might influence plant growth patterns or stress responses, contributing to improved agricultural yields .

Development of Novel Materials

The unique chemical properties of this compound can be harnessed in materials science for developing novel polymers or composites. Its ability to form strong intermolecular interactions could lead to materials with enhanced mechanical properties or thermal stability .

Sensor Development

Due to the electronic properties associated with its structure, there is potential for this compound to be used in the development of sensors. Its reactivity could allow for selective detection of specific analytes in environmental monitoring or biomedical applications .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Impact : Substitution at the 3- or 4-position of the phenyl ring alters steric and electronic properties. The 3-chlorophenyl group in the target compound may confer distinct binding compared to 4-chlorophenyl analogues .
  • Functional Groups : The furan-2-ylmethyl substituent in the target compound provides an oxygen-rich heterocycle, contrasting with the trifluoromethyl group in , which enhances electronegativity and metabolic stability.

Bioactivity and Target Interactions

  • Similarity Indexing : Computational tools like the Tanimoto coefficient () quantify structural similarity. The target compound’s furan substituent may cluster it with oxygen-containing heterocycles, while 4-chlorophenyl analogues (e.g., ) group with halogenated aromatics .
  • Protein Targets: Compounds with sulfanyl acetamide linkages often target enzymes like kinases or HDACs. The diaminopyrimidine derivative in forms intramolecular hydrogen bonds, a feature critical for binding to folate-dependent enzymes .

Physicochemical and Spectral Comparisons

  • NMR Profiles : highlights that substituent changes (e.g., furan vs. thiophene) alter chemical shifts in regions corresponding to proton environments near the heterocycle .
  • Lipophilicity : The 3-chlorophenyl group increases logP compared to difluorophenyl or methoxy-substituted analogues, impacting membrane permeability .

Biological Activity

N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN4O2S, with a molecular weight of 426.92 g/mol. The structure features a chlorophenyl group and a cyclopentapyrimidine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.92 g/mol
IUPAC NameN-(3-chlorophenyl)-2-{1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:

  • Formation of the cyclopentapyrimidine core.
  • Introduction of the furan moiety through a methylation reaction.
  • Chlorination to introduce the 3-chloro substituent.
  • Final acetamide formation through reaction with acetic anhydride or chloroacetyl chloride.

Antimicrobial Activity

Research indicates that derivatives of cyclopentapyrimidines exhibit notable antimicrobial properties. For instance:

  • A study reported that compounds similar to N-(3-chlorophenyl)-2-{...} demonstrated moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
MicroorganismActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Studies : In vitro studies have shown that similar compounds can reduce cell viability in various cancer cell lines .

Study 1: Antibacterial Screening

In a systematic screening of various derivatives for antibacterial activity:

  • Compounds were tested against multiple bacterial strains.
  • Results indicated that certain derivatives exhibited substantial inhibition zones compared to control groups.

Study 2: Anticancer Efficacy

A recent study assessed the cytotoxic effects on human cancer cell lines:

  • The results demonstrated a dose-dependent decrease in cell viability.
Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Q & A

Q. What experimental methods are critical for determining the crystal structure of this compound?

X-ray crystallography is essential for elucidating the 3D conformation and intermolecular interactions. Key parameters include:

  • Space group : Monoclinic P21/cP2_1/c .
  • Unit cell dimensions : a=18.220A˚,b=8.1180A˚,c=19.628A˚,β=108.761a = 18.220 \, \text{Å}, \, b = 8.1180 \, \text{Å}, \, c = 19.628 \, \text{Å}, \, \beta = 108.761^\circ, V=2748.9A˚3V = 2748.9 \, \text{Å}^3, Z=8Z = 8.
  • Data collection : Use a Bruker SMART APEXII diffractometer with multi-scan absorption correction (Tmin=0.742,Tmax=0.892T_{\text{min}} = 0.742, T_{\text{max}} = 0.892) .
  • Refinement : Full-matrix least-squares on F2F^2, achieving R=0.050R = 0.050, wR=0.155wR = 0.155, and S=0.96S = 0.96 . Methodological Insight : Ensure proper sample preparation (single-crystal isolation) and validate hydrogen bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing folded conformations) .

Q. How can synthetic routes for this compound be optimized for purity and yield?

Key steps include:

  • Thioacetamide coupling : React cyclopenta[d]pyrimidin-4-yl thiol derivatives with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1\text{H NMR} (e.g., integration of furan methylene protons at δ 4.5–5.0 ppm) .

Q. What computational methods predict the electronic properties of this compound?

  • HOMO-LUMO analysis : Use DFT (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals, correlating with reactivity (e.g., nucleophilic attack at sulfur or electrophilic substitution on the pyrimidine ring) .
  • Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic regions (e.g., sulfanyl group as a nucleophilic hotspot) .
  • FTIR simulations : Compare computed vibrational frequencies (e.g., C=O stretch at ~1680 cm1^{-1}) with experimental data to validate structural assignments .

Advanced Research Questions

Q. How do structural variations in the cyclopenta[d]pyrimidine core influence bioactivity?

  • Conformational analysis : Compare dihedral angles between the pyrimidine and chlorophenyl rings (e.g., 42.25° vs. 67.84° in analogs) to assess steric effects on target binding .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds in the pyrimidine ring enhance rigidity, potentially improving metabolic stability .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl) on the phenyl ring increases electrophilicity, which may enhance interactions with cysteine residues in enzymes .

Q. What strategies resolve contradictions in reported biological data for structurally related compounds?

  • Data normalization : Account for assay-specific variables (e.g., cell line viability thresholds, solvent effects in enzyme inhibition studies) .
  • Structural benchmarking : Compare IC50_{50} values of analogs (e.g., furan vs. pyridine substituents) to identify pharmacophore requirements .
  • Meta-analysis : Use tools like the Cambridge Structural Database (CSD) to cross-reference crystallographic data and bioactivity trends .

Q. How can stability studies under varying conditions inform formulation design?

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., cyclopenta[d]pyrimidine ring degradation above 200°C) .
  • Photostability : Expose samples to UV-Vis light (λ = 254 nm) and monitor degradation via LC-MS (e.g., sulfanyl oxidation to sulfoxide) .
  • pH-dependent hydrolysis : Assess acetamide bond cleavage in buffers (pH 1–13) using ^1\text{H NMR kinetics .

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